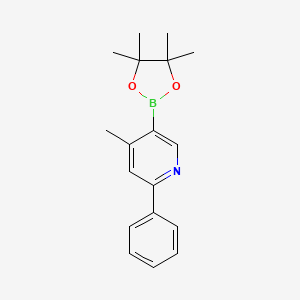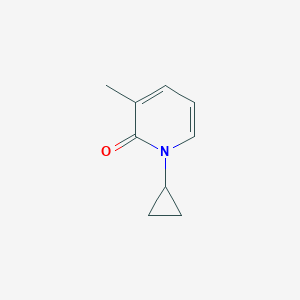
4-Methyl-3-nitrobenzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitrophthalic acid is an organic compound belonging to the family of phthalic acids It is characterized by the presence of a methyl group and a nitro group attached to the benzene ring of phthalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-3-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by methylation. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a temperature range of 100-110°C.
Methylation: The 3-nitrophthalic anhydride is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-methyl-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are also optimized to remove any impurities and obtain high-purity 4-methyl-3-nitrophthalic acid .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid); varying conditions depending on the specific reaction .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-3-nitrophthalic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitrophthalic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
4-Methyl-3-nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic acid: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-3,5-dinitrobenzoic acid:
4-Nitrophthalic acid: Lacks the methyl group, affecting its chemical behavior and applications.
Propiedades
Número CAS |
42760-51-0 |
|---|---|
Fórmula molecular |
C9H7NO6 |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
4-methyl-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO6/c1-4-2-3-5(8(11)12)6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
FHGYVAFCOQSODD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



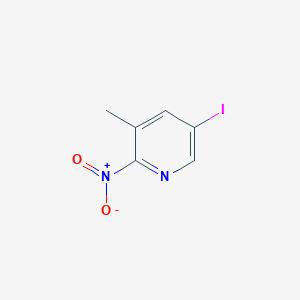
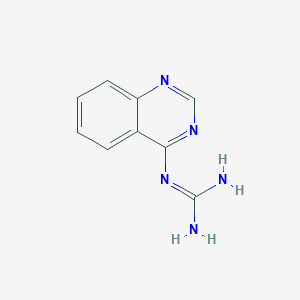

![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
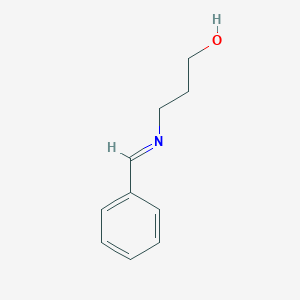
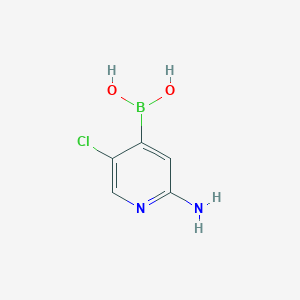
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)


